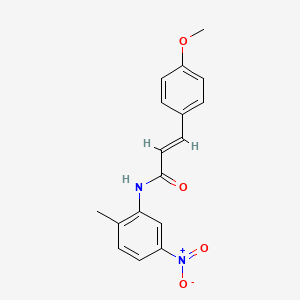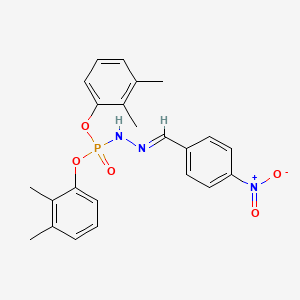
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate, also known as S-230, is a synthetic compound that has been extensively studied for its potential use as a pesticide. This compound belongs to the class of synthetic pyrethroids, which are widely used for their insecticidal properties. S-230 has been found to be highly effective against a wide range of insect pests, making it a promising candidate for pest management in agriculture.
Wirkmechanismus
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate acts by disrupting the nervous system of insects, leading to paralysis and death. It binds to voltage-gated sodium channels in the insect's nervous system, preventing the channels from closing properly and leading to an influx of sodium ions. This disrupts the normal functioning of the nervous system, leading to paralysis and death.
Biochemical and physiological effects:
This compound has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, reducing the risk of accumulation in the environment. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of aquatic environments.
Vorteile Und Einschränkungen Für Laborexperimente
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a valuable tool for studying insect behavior and physiology. It is also relatively easy to synthesize and has low toxicity to mammals, reducing the risk of harm to researchers. However, care should be taken to prevent contamination of the environment and to follow proper safety protocols when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate. One area of interest is the development of new formulations that can increase the effectiveness of the compound against insect pests. Another area of interest is the study of the environmental impact of this compound and the development of strategies to minimize its impact on non-target organisms. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater insecticidal properties.
Synthesemethoden
The synthesis of S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate involves the reaction of 4-chlorobenzenethiol with 2-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained by the reaction of the intermediate product with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
S-(4-chlorophenyl) (2-methoxyphenoxy)ethanethioate has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests, including mosquitoes, cockroaches, and flies. It has also been found to be effective against insecticide-resistant strains of pests, making it a valuable tool for pest management in agriculture.
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) 2-(2-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-18-13-4-2-3-5-14(13)19-10-15(17)20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBIREZJEMKYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)

![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)